molecular formula C15H13F2NO3S B2723310 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide CAS No. 885908-68-9

2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2723310
CAS No.: 885908-68-9
M. Wt: 325.33
InChI Key: AFOPZSDSQWWJRF-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide is an organic compound that features both benzylsulfonyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with 2,4-difluoroaniline in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

2-benzylsulfonyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c16-12-6-7-14(13(17)8-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPZSDSQWWJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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